(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are often used in various chemical and biological applications due to their versatile reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
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Step 1: Formation of the Hydrazone
- React 2-ethoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst (e.g., acetic acid) to form the intermediate hydrazone.
- Reaction conditions: Reflux the mixture in ethanol for several hours.
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Step 2: Coupling with 3,4-Dimethoxybenzoyl Chloride
- React the intermediate hydrazone with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
- Reaction conditions: Stir the mixture at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of electrophiles or nucleophiles under appropriate conditions (e.g., Friedel-Crafts acylation).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide would depend on its specific application. Generally, hydrazones can interact with biological targets through various pathways:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
- (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
Uniqueness
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-4-28-16-8-6-5-7-15(16)12-22-23-19(24)13-21-20(25)14-9-10-17(26-2)18(11-14)27-3/h5-12H,4,13H2,1-3H3,(H,21,25)(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZBFBRHFIYEPR-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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